

# Technical Guide: 2-Bromo-5-chloro-1,3-difluorobenzene

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## Compound of Interest

Compound Name: 2-Bromo-5-chloro-1,3-difluorobenzene

Cat. No.: B1272002

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical and physical properties of **2-Bromo-5-chloro-1,3-difluorobenzene**, along with detailed experimental protocols for its synthesis and molecular weight determination.

## Core Data Summary

The key quantitative properties of **2-Bromo-5-chloro-1,3-difluorobenzene** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Weight	227.43 g/mol [1]
Molecular Formula	C <sub>6</sub> H <sub>2</sub> BrClF <sub>2</sub> [2]
CAS Number	883546-16-5[2]
Boiling Point	176 °C[1]
Melting Point	-33 °C[1]
Density	1.805 g/cm <sup>3</sup> [1]
Refractive Index	1.528[1]
Appearance	Colorless to light yellow liquid or crystal[1]
Solubility	Soluble in organic solvents such as ether, methanol, and dichloromethane[1]

## Experimental Protocols

### Synthesis of 2-Bromo-5-chloro-1,3-difluorobenzene

This protocol details the synthesis of **2-Bromo-5-chloro-1,3-difluorobenzene** from 4-bromo-3,5-difluoroaniline.

Materials:

- 4-bromo-3,5-difluoroaniline (25.0g, 117mmol)
- Copper (I) chloride (23.1g, 230mmol)
- Copper (II) chloride (47.0g, 350mmol)
- Acetonitrile (200 mL total)
- Isoamyl nitrite (49.0mL, 350mmol)
- 2N Hydrochloric acid (300mL)

- Diethyl ether (600mL total)
- Saturated brine solution
- Anhydrous magnesium sulfate
- Silica gel
- Hexane

Procedure:

- In a suitable reaction vessel, prepare a mixed solution of 4-bromo-3,5-difluoroaniline (25.0g), copper (I) chloride (23.1g), and copper (II) chloride (47.0g) in 150 mL of acetonitrile.[3]
- At room temperature, add a solution of isoamyl nitrite (49.0mL) in 50 mL of acetonitrile dropwise to the mixture.[3]
- Stir the resulting mixture at room temperature for 4 hours.[3]
- After the reaction is complete, pour the mixture into 300mL of 2N hydrochloric acid.[3]
- Extract the aqueous mixture with diethyl ether (3 x 200mL).[3]
- Wash the combined organic layers with a saturated brine solution.[3]
- Dry the organic layer over anhydrous magnesium sulfate.[3]
- Evaporate the solvent under reduced pressure to obtain the crude product as a brown solid. [3]
- Purify the crude product by silica gel column chromatography using hexane as the eluent to yield **2-bromo-5-chloro-1,3-difluorobenzene** as a yellow oil (21.4g, 81% yield).[3]

## Molecular Weight Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a standard method for the determination of the molecular weight of **2-Bromo-5-chloro-1,3-difluorobenzene**.

Instrumentation and Materials:

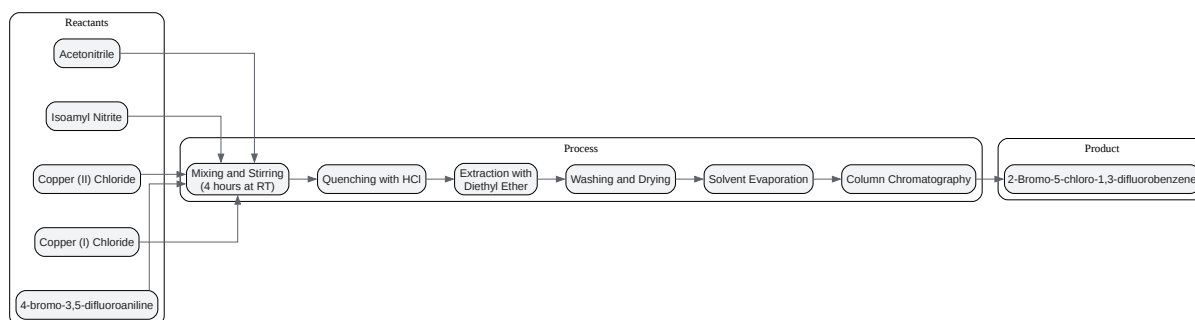
- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- A suitable capillary column (e.g., non-polar DB-5 or similar)
- Helium or Argon as the carrier gas
- **2-Bromo-5-chloro-1,3-difluorobenzene** sample
- Volatile organic solvent (e.g., dichloromethane or hexane)
- 1.5 mL glass autosampler vials
- Microsyringe

Procedure:

- **Sample Preparation:** Prepare a dilute solution of the **2-Bromo-5-chloro-1,3-difluorobenzene** sample in a volatile organic solvent like dichloromethane or hexane. The concentration should be approximately 10 µg/mL.[4] Ensure the sample is fully dissolved and free of particulate matter.
- **Injection:** Inject 1 µL of the prepared sample into the GC-MS system.
- **Gas Chromatography:** The sample is vaporized in the injector and carried by the inert gas mobile phase onto the GC column.[5] The column temperature is gradually increased, which separates the components of the sample based on their boiling points and interactions with the stationary phase.[5]
- **Mass Spectrometry:** As the **2-Bromo-5-chloro-1,3-difluorobenzene** elutes from the GC column, it enters the mass spectrometer. Here, the molecules are ionized, typically by electron ionization (EI), causing them to fragment.[5] The mass analyzer separates these ions based on their mass-to-charge ratio ( $m/z$ ). [6]

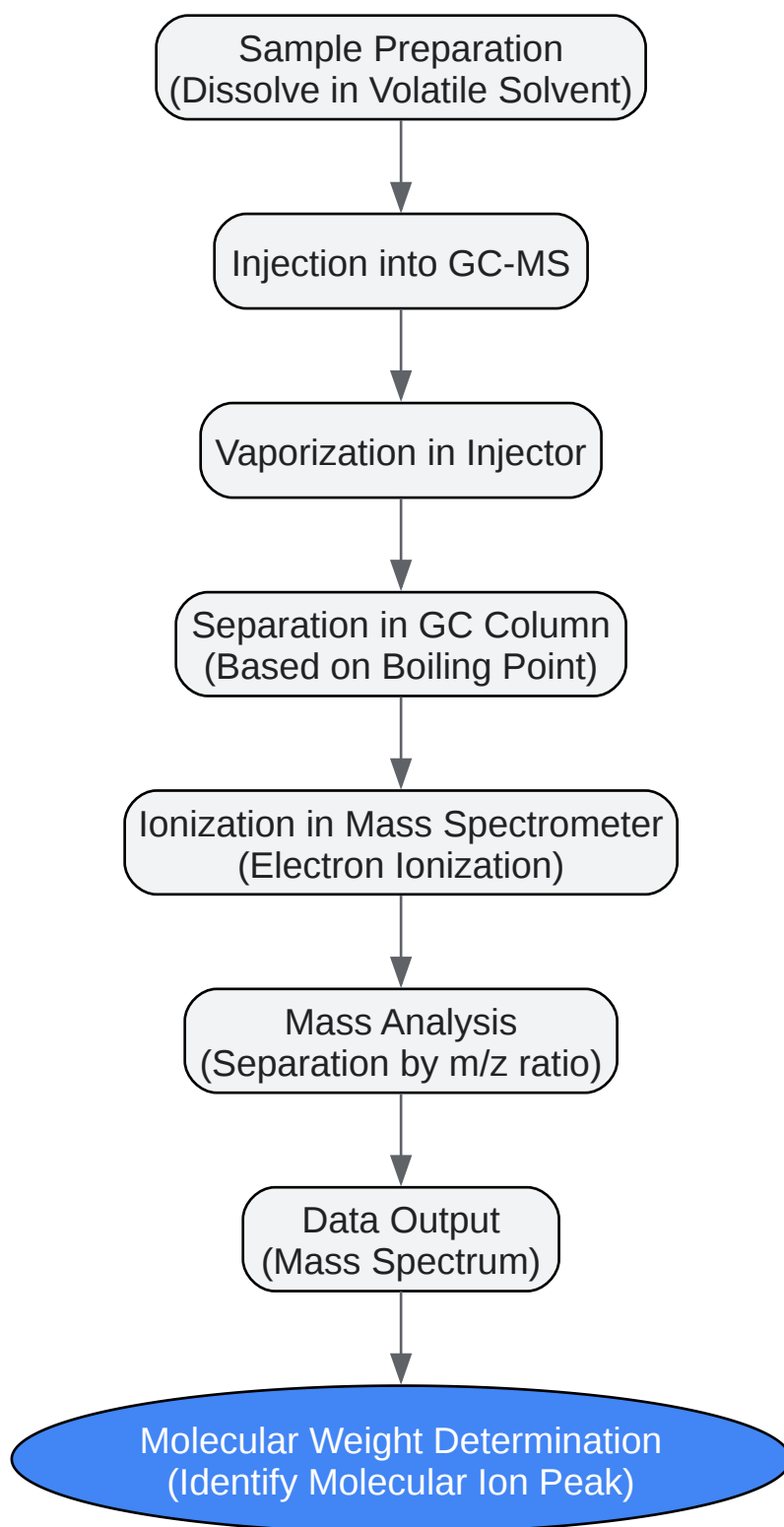
- **Data Analysis:** The resulting mass spectrum will show a parent molecular ion peak corresponding to the molecular weight of the compound. For **2-Bromo-5-chloro-1,3-difluorobenzene**, this will be observed around  $m/z$  226, 228, and 230 due to the isotopic distribution of bromine and chlorine. The molecular weight is confirmed by the  $m/z$  value of this molecular ion peak.

## Visualizations



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Caption: Synthesis workflow for **2-Bromo-5-chloro-1,3-difluorobenzene**.



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Caption: Workflow for molecular weight determination by GC-MS.

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